Imagabalin hydrochloride, also known by its investigational name PD-0332334, is a synthetic compound that acts as a ligand for the alpha-2-delta subunit of voltage-dependent calcium channels. It exhibits selectivity for the alpha-2-delta1 subunit over the alpha-2-delta2 subunit, which is significant in its pharmacological profile. Imagabalin was under development by Pfizer for the treatment of generalized anxiety disorder and other conditions, but its clinical development was ultimately terminated after reaching phase III trials due to insufficient efficacy data .
Imagabalin hydrochloride has the following chemical identifiers:
The compound belongs to the class of drugs known as gabapentinoids, which are primarily used for their anxiolytic and analgesic properties.
The synthesis of imagabalin hydrochloride has been explored through various methodologies. A highly efficient two-step synthesis process starting from R-3-methylhexanoic acid has been reported as a practical approach for industrial applications. This method allows for scalable production suitable for pharmaceutical manufacturing .
In addition to this, transamination processes have been utilized involving engineered enzymes to improve reaction yields. For instance, variants of Vibrio fluvialis aminotransferase have been engineered to enhance the transamination reaction efficiency, resulting in improved substrate specificity and reaction velocity .
The initial synthetic route involved multiple steps that were later streamlined into more efficient processes. The simplified synthesis often includes key intermediates that facilitate the production of imagabalin with higher yields and fewer by-products, making it more suitable for large-scale production .
Imagabalin hydrochloride has a chiral center, leading to its classification as a chiral beta-amino acid. The molecular structure consists of a long aliphatic chain with an amino group and a carboxylic acid functional group. The stereochemistry at the chiral center is crucial for its biological activity.
Imagabalin hydrochloride can undergo various chemical reactions typical of amino acids and their derivatives. These include:
The reactions typically require standard oxidizing agents or catalysts tailored to achieve desired transformations while maintaining selectivity towards the functional groups present in imagabalin .
Imagabalin exerts its effects primarily by binding to the alpha-2-delta subunit of voltage-dependent calcium channels. This interaction modulates calcium influx into neurons, which is crucial for neurotransmitter release and neuronal excitability.
The binding affinity of imagabalin to these channels leads to decreased excitatory neurotransmitter release, contributing to its potential anxiolytic and analgesic effects. This mechanism is similar to that of other gabapentinoids like gabapentin and pregabalin .
Imagabalin hydrochloride has been investigated primarily for its potential applications in treating:
Despite its promising pharmacological profile, further development was halted due to lack of sufficient clinical efficacy data during trials .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: